molecular formula C12H9F3N2O B1389758 6-Methoxy-3-(pyridin-4-yl)-2-(trifluoromethyl)pyridine CAS No. 1214376-91-6

6-Methoxy-3-(pyridin-4-yl)-2-(trifluoromethyl)pyridine

Cat. No.: B1389758
CAS No.: 1214376-91-6
M. Wt: 254.21 g/mol
InChI Key: RGPUSJVOOIJSGC-UHFFFAOYSA-N
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Description

6-Methoxy-3-(pyridin-4-yl)-2-(trifluoromethyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with methoxy, pyridinyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-3-(pyridin-4-yl)-2-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable pyridine derivative.

    Methoxylation: Introduction of the methoxy group can be achieved through nucleophilic substitution reactions using methanol and a base.

    Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst.

    Pyridinyl Substitution: The pyridinyl group can be introduced through cross-coupling reactions such as Suzuki or Heck coupling, using appropriate palladium catalysts and ligands.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.

    Catalyst Optimization: Employing highly efficient and recyclable catalysts to reduce costs and environmental impact.

    Purification Techniques: Using advanced purification methods such as crystallization, distillation, and chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-3-(pyridin-4-yl)-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The pyridinyl group can be reduced to form dihydropyridine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of methoxy-substituted pyridine carboxylic acids.

    Reduction: Formation of dihydropyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

6-Methoxy-3-(pyridin-4-yl)-2-(trifluoromethyl)pyridine has several scientific research applications:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: Employed in the development of advanced materials with unique electronic and optical properties.

    Biological Studies: Investigated for its interactions with biological targets and potential as a bioactive molecule.

    Industrial Chemistry: Utilized in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Methoxy-3-(pyridin-4-yl)-2-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the pyridinyl group can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-2-(trifluoromethyl)pyridine: Lacks the pyridinyl substitution, resulting in different chemical properties and reactivity.

    3-(Pyridin-4-yl)-2-(trifluoromethyl)pyridine:

    6-Methoxy-3-(pyridin-4-yl)pyridine: Lacks the trifluoromethyl group, altering its lipophilicity and stability.

Uniqueness

6-Methoxy-3-(pyridin-4-yl)-2-(trifluoromethyl)pyridine is unique due to the combination of methoxy, pyridinyl, and trifluoromethyl groups, which confer distinct chemical properties such as enhanced lipophilicity, metabolic stability, and potential for diverse chemical reactions. These features make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

6-methoxy-3-pyridin-4-yl-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O/c1-18-10-3-2-9(8-4-6-16-7-5-8)11(17-10)12(13,14)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGPUSJVOOIJSGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)C2=CC=NC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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